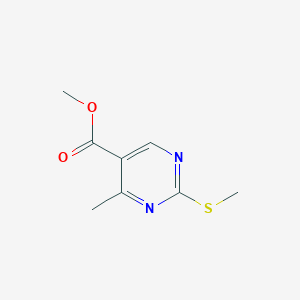
N-(2,3,4,5,6-pentafluorophenyl)-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3,4,5,6-pentafluorophenyl)-2-phenylacetamide, also known as PFP-PPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is synthesized through a specific method that involves the use of various reagents and catalysts. PFP-PPA has been found to exhibit certain biochemical and physiological effects, which have made it a subject of interest for researchers in the medical and pharmaceutical industries.
Applications De Recherche Scientifique
N-(2,3,4,5,6-pentafluorophenyl)-2-phenylacetamide has been found to have potential applications in various areas of scientific research. One of the primary applications of N-(2,3,4,5,6-pentafluorophenyl)-2-phenylacetamide is in the field of medicinal chemistry, where it is used as a building block for the synthesis of novel compounds with potential therapeutic properties. N-(2,3,4,5,6-pentafluorophenyl)-2-phenylacetamide has been used to synthesize compounds that exhibit antifungal, antiviral, and anticancer activity. Additionally, N-(2,3,4,5,6-pentafluorophenyl)-2-phenylacetamide has been used to develop inhibitors of certain enzymes that are involved in various diseases such as Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
The mechanism of action of N-(2,3,4,5,6-pentafluorophenyl)-2-phenylacetamide is not fully understood. However, it is believed that N-(2,3,4,5,6-pentafluorophenyl)-2-phenylacetamide acts as a covalent inhibitor of certain enzymes by forming a covalent bond with the active site of the enzyme. This leads to the inhibition of the enzyme's activity, which can have various effects depending on the specific enzyme being targeted.
Biochemical and Physiological Effects
N-(2,3,4,5,6-pentafluorophenyl)-2-phenylacetamide has been found to exhibit certain biochemical and physiological effects. In vitro studies have shown that N-(2,3,4,5,6-pentafluorophenyl)-2-phenylacetamide can inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. Additionally, N-(2,3,4,5,6-pentafluorophenyl)-2-phenylacetamide has been found to exhibit antifungal activity against certain strains of fungi. However, the physiological effects of N-(2,3,4,5,6-pentafluorophenyl)-2-phenylacetamide are not well understood, and further research is needed to fully elucidate its effects on living organisms.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,3,4,5,6-pentafluorophenyl)-2-phenylacetamide has several advantages and limitations for lab experiments. One of the advantages of N-(2,3,4,5,6-pentafluorophenyl)-2-phenylacetamide is that it is relatively easy to synthesize, which makes it a readily available compound for use in various experiments. Additionally, N-(2,3,4,5,6-pentafluorophenyl)-2-phenylacetamide has been found to exhibit potent inhibitory activity against certain enzymes, which makes it a useful tool for studying enzyme function. However, one of the limitations of N-(2,3,4,5,6-pentafluorophenyl)-2-phenylacetamide is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments involving this compound.
Orientations Futures
There are several future directions for research involving N-(2,3,4,5,6-pentafluorophenyl)-2-phenylacetamide. One of the primary areas of research is the development of novel compounds based on the structure of N-(2,3,4,5,6-pentafluorophenyl)-2-phenylacetamide that exhibit potent therapeutic activity. Additionally, further research is needed to fully understand the mechanism of action of N-(2,3,4,5,6-pentafluorophenyl)-2-phenylacetamide and its effects on living organisms. Finally, N-(2,3,4,5,6-pentafluorophenyl)-2-phenylacetamide could be used as a tool to study enzyme function and inhibition, which could lead to the development of new treatments for various diseases.
Méthodes De Synthèse
The synthesis of N-(2,3,4,5,6-pentafluorophenyl)-2-phenylacetamide involves the use of several reagents and catalysts. The first step in the synthesis process is the preparation of 2-phenylacetic acid, which is then converted into its acid chloride derivative through the use of thionyl chloride. The acid chloride derivative is then reacted with N-(2,3,4,5,6-pentafluorophenyl) hydroxylamine to yield N-(2,3,4,5,6-pentafluorophenyl)-2-phenylacetamide. The reaction is catalyzed by a base such as triethylamine or pyridine.
Propriétés
Numéro CAS |
137124-37-9 |
|---|---|
Formule moléculaire |
C14H8F5NO |
Poids moléculaire |
301.21 g/mol |
Nom IUPAC |
N-(2,3,4,5,6-pentafluorophenyl)-2-phenylacetamide |
InChI |
InChI=1S/C14H8F5NO/c15-9-10(16)12(18)14(13(19)11(9)17)20-8(21)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,20,21) |
Clé InChI |
MJCFQMPPJQRIKT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(=O)NC2=C(C(=C(C(=C2F)F)F)F)F |
SMILES canonique |
C1=CC=C(C=C1)CC(=O)NC2=C(C(=C(C(=C2F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















